N-(3-dibenzofuranyl)-2-methylpropanamide
Description
N-(3-dibenzofuranyl)-2-methylpropanamide is an amide derivative characterized by a dibenzofuran moiety substituted at the 3-position and a 2-methylpropanamide group. The compound’s structural complexity and aromaticity make it a candidate for applications in medicinal chemistry or materials science, though specific biological data are unavailable in the provided sources.
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-2-methylpropanamide |
InChI |
InChI=1S/C16H15NO2/c1-10(2)16(18)17-11-7-8-13-12-5-3-4-6-14(12)19-15(13)9-11/h3-10H,1-2H3,(H,17,18) |
InChI Key |
ZFMQSEJCBHVOOS-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3-dibenzofuranyl)-2-methylpropanamide with structurally related propanamide derivatives:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent/Backbone | Key Interactions/Properties | Reference |
|---|---|---|---|---|---|
| This compound | Not explicitly provided* | ~295–310 (estimated) | 3-dibenzofuranyl, 2-methylpropanamide | Likely π-π stacking, high lipophilicity | [10] |
| N-(3-aminophenyl)-2-methylpropanamide | C₁₀H₁₄N₂O | 178.24 | 3-aminophenyl | Hydrogen bonding (N–H), moderate solubility | [7] |
| N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide | C₁₂H₁₆N₂O₂ | 220.27 (calculated) | 4-hydroxyphenylethyl | N–H···O, O–H···O hydrogen bonds | [8] |
| 3-(1H-benzotriazol-1-yl)-2-methylpropanamide | C₁₀H₁₂N₄O | 204.23 | 1H-benzotriazol-1-yl | N–H···O/N–H···N, π-interactions | [2] |
| 2-Methylpropanamide (base structure) | C₄H₉NO | 87.12 | Simple alkylamide | Low molecular weight, high solubility | [3] |
*Estimated based on C₂₂H₂₃NO₅ (, MW 381.42) and structural simplification.
Key Comparisons:
Substituent Effects on Lipophilicity: The dibenzofuranyl group in the target compound likely increases lipophilicity compared to simpler derivatives like N-(3-aminophenyl)-2-methylpropanamide (logP ~1.5–2.0 estimated). This contrasts with the polar 4-hydroxyphenylethyl group in Compound 8c (), which may enhance water solubility via hydrogen bonding .
Synthetic Routes: Benzotriazolylpropanamides () are synthesized via base-catalyzed Michael addition, while N-(3-aminophenyl) derivatives () may involve direct amidation. The dibenzofuranyl analog could require coupling reactions (e.g., using DCC/DMAP, as in ) to attach the aromatic moiety .
Solid-State Interactions: Benzotriazolylpropanamides form N–H···O/N–H···N hydrogen bonds and π-dimers, stabilizing their crystal lattices .
Biological Relevance: While hydroxamic acids () exhibit antioxidant activity, the amide group in this compound may confer metabolic stability compared to esters or hydroxamates.
Research Implications and Gaps
- Structural Characterization : Single-crystal X-ray diffraction (as used in ) is needed to confirm the target compound’s conformation and intermolecular interactions.
- Activity Profiling: Comparative studies with analogs (e.g., benzotriazolyl or aminophenyl derivatives) could elucidate structure-activity relationships, particularly in drug discovery contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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